

An In-Depth Technical Guide to the Echinocandin B Nucleus

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Compound of Interest

Compound Name: *echinocandin B nucleus*

Cat. No.: *B15552914*

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This technical guide provides a comprehensive overview of the **echinocandin B nucleus**, a crucial intermediate in the synthesis of the antifungal drug anidulafungin. This document details its molecular properties, outlines the biosynthetic pathway of its parent compound, echinocandin B, and presents methodologies for its production and characterization.

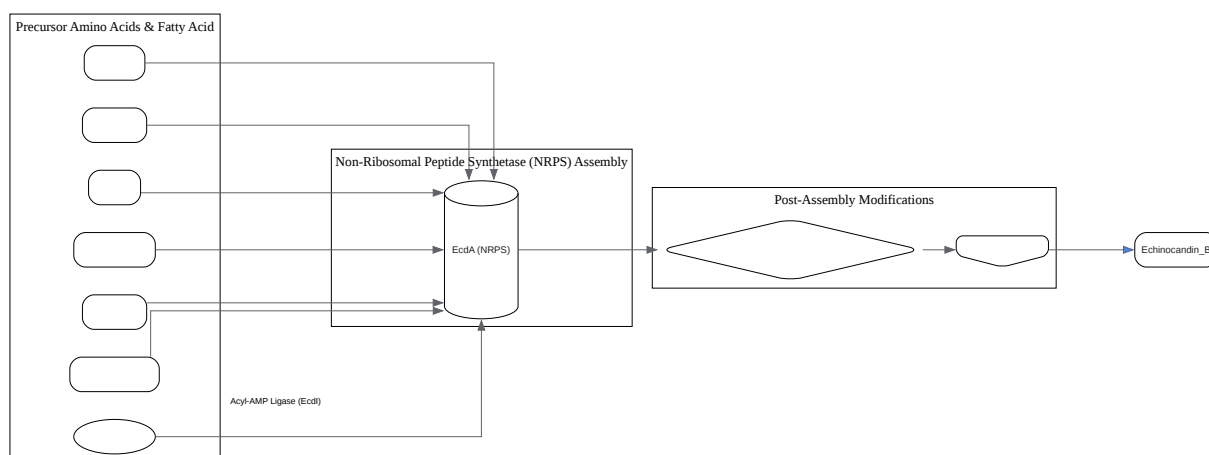
Quantitative Molecular Data

The **echinocandin B nucleus** is the core cyclic hexapeptide structure of echinocandin B, lacking the N-linoleoyl side chain. Its precise molecular characteristics, along with those of the parent molecule, are summarized below.

Compound	Molecular Formula	Molecular Weight (g/mol)
Echinocandin B Nucleus	$C_{34}H_{51}N_7O_{15}$	797.8
Echinocandin B Nucleus Hydrochloride	$C_{34}H_{51}N_7O_{15} \cdot HCl$	834.27[1]
Echinocandin B	$C_{52}H_{81}N_7O_{16}$	1060.4[2]

Biosynthesis of Echinocandin B

Echinocandin B is a non-ribosomal lipopeptide produced by the fungus *Aspergillus nidulans* and related species.[3][4] Its biosynthesis is orchestrated by a multi-enzyme complex encoded by a dedicated gene cluster.[5][6] The process involves the assembly of a cyclic hexapeptide core followed by the attachment of a linoleic acid side chain. The core peptide is assembled by a non-ribosomal peptide synthetase (NRPS).[5]



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Fig. 1: Simplified biosynthetic pathway of Echinocandin B.

Experimental Protocols

Production of Echinocandin B Nucleus via Enzymatic Deacylation

The **echinocandin B nucleus** is obtained by the enzymatic removal of the linoleoyl side chain from echinocandin B. This bioconversion is catalyzed by a deacylase enzyme.

Organism: *Actinoplanes utahensis* or recombinant *Streptomyces* species expressing the deacylase gene.[7][8]

Protocol:

- Cultivation of Deacylase-Producing Strain: Culture the selected microbial strain under optimal conditions of pH (around 7.0) and temperature (approximately 26-30°C) in a suitable fermentation medium.[8]
- Bioconversion Reaction:
 - Prepare a reaction mixture containing the fermentation broth or whole cells of the deacylase-producing organism.
 - Add echinocandin B as the substrate to the reaction mixture. The optimal substrate concentration may vary but can be around 4 g/L.[8]
 - Incubate the reaction mixture under optimized conditions. For instance, a pH of 4.5 and a temperature of 25°C have been reported as optimal for the biotransformation.[7]
- Monitoring the Reaction: The progress of the deacylation can be monitored by High-Performance Liquid Chromatography (HPLC).[4]
- Isolation and Purification: After the reaction is complete, the **echinocandin B nucleus** can be isolated from the reaction mixture and purified using chromatographic techniques.

Molecular Weight Determination and Structural Elucidation

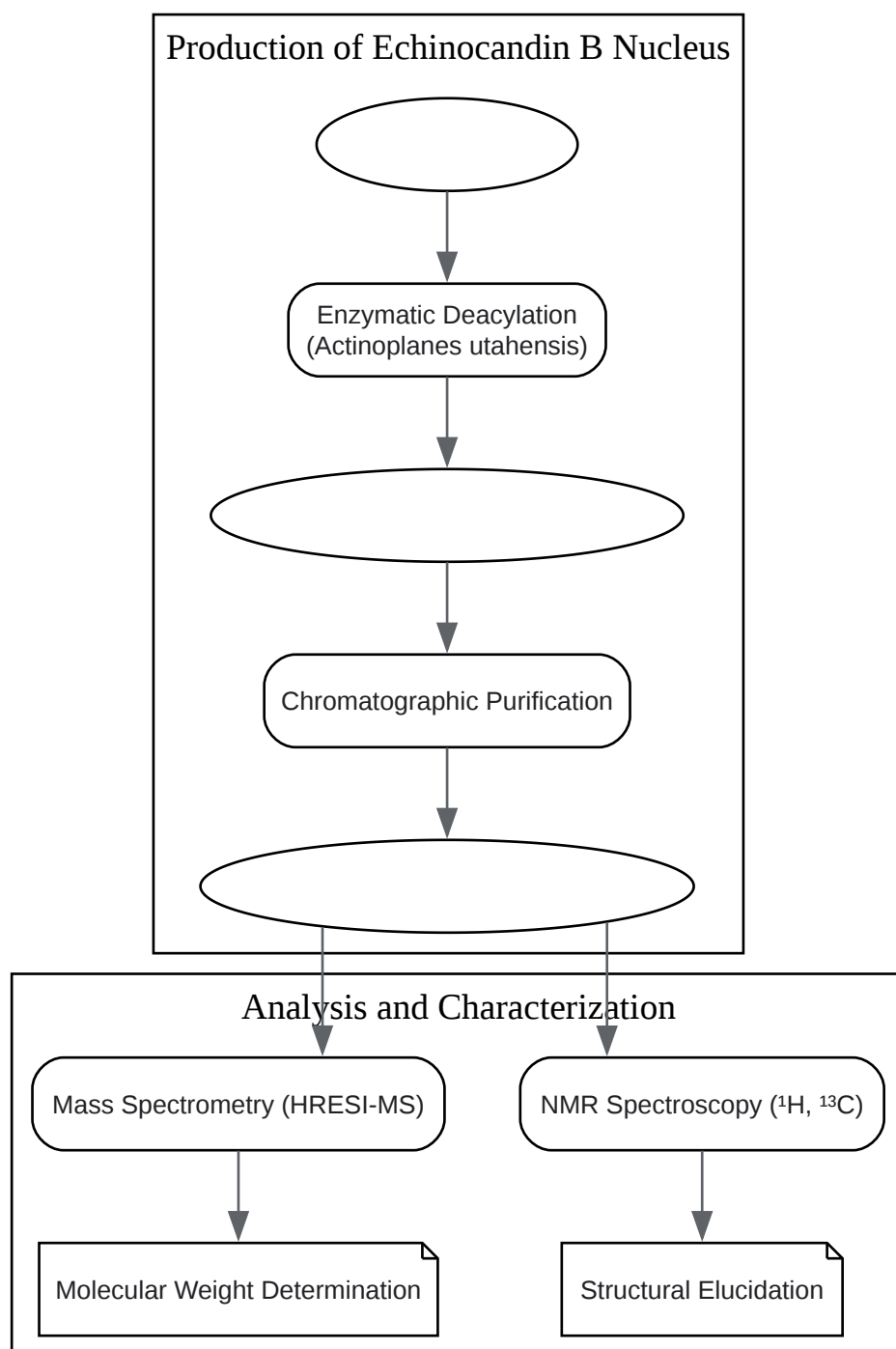
The molecular weight and structure of the **echinocandin B nucleus** are typically determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

3.2.1. Mass Spectrometry

- **Technique:** High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a suitable method for accurate mass determination.^[9]
- **Sample Preparation:** The purified **echinocandin B nucleus** is dissolved in a suitable solvent, such as methanol or a mixture of methanol and water.
- **Analysis:** The sample solution is introduced into the mass spectrometer. The instrument will ionize the molecules and separate them based on their mass-to-charge ratio, providing a precise molecular weight.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Technique:** 1D (^1H and ^{13}C) and 2D NMR experiments are conducted to elucidate the detailed chemical structure.
- **Sample Preparation:** A sample of the purified **echinocandin B nucleus** is dissolved in a deuterated solvent (e.g., DMSO- d_6).
- **Analysis:** The NMR spectra provide information about the chemical environment of each proton and carbon atom in the molecule, allowing for the complete assignment of the chemical structure.



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Fig. 2: Experimental workflow for production and analysis.

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